2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile, followed by the addition of 2-aminoethanol under reflux conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-dihydro-3-phenyl-pyrazol-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyrazole and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O4/c1-8-7-11(16-17(8)2)18-14(19)9-5-6-10(21-3)13(22-4)12(9)15(18)20/h5-7H,1-4H3 |
InChI Key |
DQOSDRLZABTEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origin of Product |
United States |
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